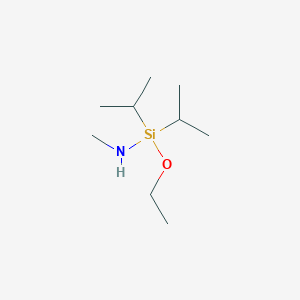
(3beta,5alpha,25R)-26-Iodo-16,22-dioxocholestan-3-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3beta,5alpha,25R)-26-Iodo-16,22-dioxocholestan-3-yl acetate: is a synthetic derivative of cholestane, a saturated hydrocarbon This compound is characterized by the presence of an iodine atom at the 26th position, two ketone groups at the 16th and 22nd positions, and an acetate group at the 3rd position The stereochemistry of the compound is defined by the beta and alpha configurations at the 3rd and 5th positions, respectively, and the R configuration at the 25th position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3beta,5alpha,25R)-26-Iodo-16,22-dioxocholestan-3-yl acetate typically involves multiple steps, starting from a suitable cholestane derivative. The key steps include:
Introduction of the Iodine Atom: This can be achieved through iodination reactions using reagents such as iodine (I2) or iodine monochloride (ICl) in the presence of oxidizing agents.
Formation of Ketone Groups:
Acetylation: The acetylation of the hydroxyl group at the 3rd position can be carried out using acetic anhydride (Ac2O) in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of additional ketone or carboxyl groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products:
Oxidation: Formation of additional ketone or carboxyl groups
Reduction: Conversion of ketone groups to hydroxyl groups
Substitution: Replacement of the iodine atom with other functional groups
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those with steroidal structures.
Biology:
Biological Studies: The compound can be used in studies to understand the biological activity of steroid derivatives, including their interactions with enzymes and receptors.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of (3beta,5alpha,25R)-26-Iodo-16,22-dioxocholestan-3-yl acetate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the ketone groups may enhance the compound’s ability to form hydrogen bonds or participate in other non-covalent interactions, thereby influencing its biological activity. The acetate group may also play a role in modulating the compound’s solubility and membrane permeability.
相似化合物的比较
Cholestane: The parent hydrocarbon structure, lacking the functional groups present in (3beta,5alpha,25R)-26-Iodo-16,22-dioxocholestan-3-yl acetate.
Cholesterol: A naturally occurring sterol with a hydroxyl group at the 3rd position and a double bond between the 5th and 6th positions.
(3beta,5alpha)-16,22-Dioxocholestan-3-yl acetate: A similar compound lacking the iodine atom at the 26th position.
Uniqueness:
- The presence of the iodine atom at the 26th position and the specific stereochemistry of this compound distinguishes it from other cholestane derivatives. These features may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.
属性
CAS 编号 |
902762-75-8 |
|---|---|
分子式 |
C29H45IO4 |
分子量 |
584.6 g/mol |
IUPAC 名称 |
[(3S,5S,8R,9S,10S,13S,14S,17R)-17-[(2S,6R)-7-iodo-6-methyl-3-oxoheptan-2-yl]-10,13-dimethyl-16-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H45IO4/c1-17(16-30)6-9-25(32)18(2)27-26(33)15-24-22-8-7-20-14-21(34-19(3)31)10-12-28(20,4)23(22)11-13-29(24,27)5/h17-18,20-24,27H,6-16H2,1-5H3/t17-,18-,20+,21+,22-,23+,24+,27+,28+,29+/m1/s1 |
InChI 键 |
RRLHDVRBYOBXBS-VBEYQHSESA-N |
手性 SMILES |
C[C@H](CCC(=O)[C@@H](C)[C@H]1C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)CI |
规范 SMILES |
CC(CCC(=O)C(C)C1C(=O)CC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


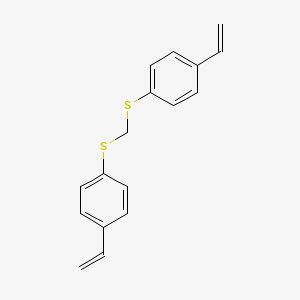
![17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one](/img/structure/B14188238.png)

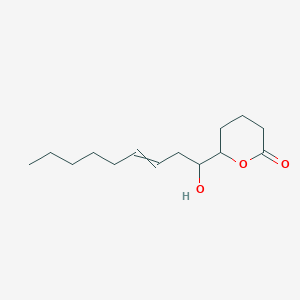
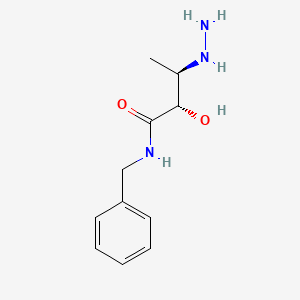
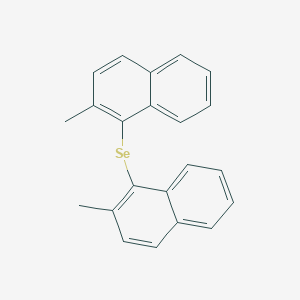
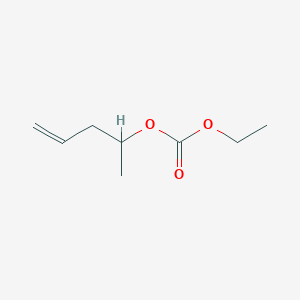
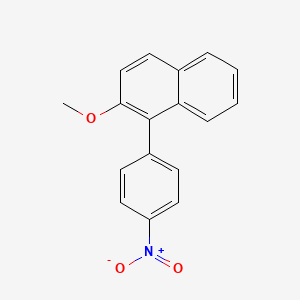
![2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14188288.png)
